((4-Chloro-2-nitrophenyl)sulfonyl)(3-phenylpropyl)amine
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Description
The compound ((4-Chloro-2-nitrophenyl)sulfonyl)(3-phenylpropyl)amine
is a chemical substance with the molecular formula C15H15ClN2O4S
and a molecular weight of 354.81
. It is also known by other names such as Benzenesulfonamide, 4-chloro-2-nitro-N-(3-phenylpropyl)-
and 4-chloro-2-nitro-N-(3-phenylpropyl)benzene-1-sulfonamide
.
Scientific Research Applications
Organic Synthesis
In organic synthesis, this compound and its derivatives are pivotal for the development of new synthetic routes and methodologies. For instance, the preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides showcases the utility of sulfonamide intermediates in amine protection and deprotection strategies, facilitating the synthesis of complex amines with high selectivity and yield (Kurosawa, Kan, & Fukuyama, 2003). Additionally, the aminolysis of sulfamate esters in non-aqueous solvents has been explored, providing evidence for concerted E2-type mechanisms, crucial for understanding reaction pathways in the synthesis of N-sulfonylamines (Spillane, Hogan, McGrath, King, & Brack, 1996).
Polymer Chemistry
In polymer chemistry, the introduction of sulfone and nitro groups into polymers has been investigated to enhance their thermal stability and solubility. Aromatic poly(sulfone sulfide amide imide)s represent a new class of soluble thermally stable polymers, where the incorporation of flexible sulfone, sulfide, and amide units leads to materials with improved performance characteristics (Mehdipour-Ataei & Hatami, 2007). Novel thermally stable polyimides based on flexible diamines further exemplify the role of these functional groups in creating high-performance materials suitable for advanced technological applications (Mehdipour-Ataei, Sarrafi, & Hatami, 2004).
Medicinal Chemistry
In medicinal chemistry, derivatives of sulfonamides, including those with chloro and nitro substituents, are explored for their potential biological activities. For example, the synthesis and characterization of novel compounds with potential pesticidal activity illustrate the versatility of sulfone derivatives in developing new agrochemicals (Borys, Korzyński, & Ochal, 2012). Furthermore, the exploration of sulfonamide derivatives for antimicrobial activity underscores their significance in the search for new therapeutic agents (Kumar, Naidu Kalla, Varalakshmi, Venkataramaiah, Kumari, Kannali, Reddy, & Nagaraju, 2020).
Properties
IUPAC Name |
4-chloro-2-nitro-N-(3-phenylpropyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4S/c16-13-8-9-15(14(11-13)18(19)20)23(21,22)17-10-4-7-12-5-2-1-3-6-12/h1-3,5-6,8-9,11,17H,4,7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVACYWIHPSJIFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNS(=O)(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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